

Discovery and history of substituted quinolines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6,8-dimethylquinoline

Cat. No.: B183186

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and functional materials.[\[1\]](#)[\[2\]](#) Its journey from a byproduct of coal tar to a privileged structure in medicinal chemistry is a story of fundamental discovery, synthetic innovation, and therapeutic breakthroughs.[\[3\]](#)[\[4\]](#) This technical guide provides a comprehensive exploration of the discovery and history of substituted quinolines. We delve into the seminal moments of its initial isolation and structural elucidation, followed by a detailed examination of the classical named reactions that enabled its synthesis in the laboratory. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a vital resource for professionals seeking to understand, utilize, and innovate upon the rich chemistry of the quinoline nucleus.

From Coal Tar and Fever Bark: The Dawn of Quinoline

The story of quinoline begins not in a pristine laboratory, but in the industrial fervor of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily liquid from coal tar, which he named "leukol" (white oil).[\[3\]](#)[\[5\]](#) Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound by the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, naming it "Chinolein".[\[5\]](#) It wasn't until

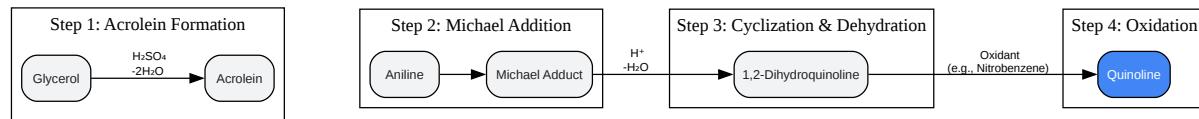
later that it was confirmed these two substances were identical, establishing the link between the industrial byproduct and potent natural medicines.

The structural puzzle of quinoline (C_9H_7N) was solved in 1869 by August Kekulé, who proposed the correct structure of a benzene ring fused to a pyridine ring.^[3] This elucidation was a critical step, transforming quinoline from a chemical curiosity into a defined molecular scaffold, paving the way for targeted synthesis and the systematic exploration of its derivatives. The natural occurrence of the quinoline core in Cinchona alkaloids like quinine, a long-standing treatment for malaria, immediately suggested the immense therapeutic potential of this heterocyclic system.^{[3][6]}

The Age of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a flurry of activity in synthetic organic chemistry, with the development of several robust methods for constructing the quinoline ring system.^[7] These named reactions, many of which are still in use today, provided chemists with the tools to create a vast array of substituted quinolines, moving beyond the limitations of natural product isolation.

The Skraup Synthesis (1880): A Vigorous Classic


One of the earliest and most direct methods for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.^[8] The archetypal Skraup reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.^{[8][9]}

Causality and Mechanistic Insight: The reaction's brilliance lies in the *in situ* generation of a key reactant. The concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a powerful dehydrating agent, converting glycerol into the highly reactive α,β -unsaturated aldehyde, acrolein.^{[10][11]} The aniline then undergoes a Michael-type conjugate addition to the acrolein.^[9] The resulting β -anilinopropionaldehyde intermediate is then cyclized and dehydrated under the strongly acidic conditions to form 1,2-dihydroquinoline.^[12] The final step is the oxidation of this dihydroquinoline to the aromatic quinoline, a role fulfilled by the nitrobenzene or another added oxidant.^{[8][10]}

The reaction is notoriously exothermic and can be violent if not properly controlled.^[10] This is due to the highly energetic dehydration of glycerol and the subsequent oxidation step. To

moderate the reaction's vigor, ferrous sulfate (FeSO_4) is often added, which helps to control the reaction rate.[8]

Diagram: Skraup Synthesis Mechanism

[Click to download full resolution via product page](#)

Caption: The four key stages of the Skraup quinoline synthesis.

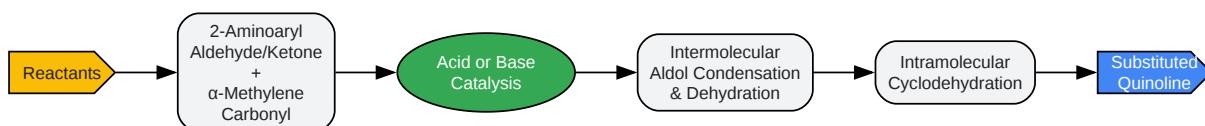
Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example adapted from established procedures.[10]

- Materials:
 - Aniline (1.0 mol)
 - Glycerol (2.5 mol)
 - Nitrobenzene (0.5 mol)
 - Concentrated Sulfuric Acid (2.0 mol)
 - Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) (small amount, ~5g)
- Procedure:
 - In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix the aniline, nitrobenzene, and glycerol.
 - Add the ferrous sulfate heptahydrate to the mixture.

- Slowly and with vigorous stirring, add the concentrated sulfuric acid in portions. The mixture will heat up.
- Once the addition is complete, heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[10]
- Allow the reaction mixture to cool to room temperature.
- Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. Caution: This neutralization is highly exothermic.
- Isolate the crude quinoline via steam distillation.
- Separate the quinoline layer from the aqueous layer in the distillate.
- Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[10]

Table 1: Representative Yields in Skraup Synthesis


Substituted Aniline	Product(s)	Yield (%)	Reference
Aniline	Quinoline	84-91%	[10]
m-Nitroaniline	5-Nitroquinoline & 7-Nitroquinoline	Mixture	[10]
3-Nitro-4-aminoanisole	7-Nitro-6-methoxyquinoline	Not specified	[10]

The Friedländer Synthesis (1882): A Convergent Condensation

Just two years after Skraup's report, Paul Friedländer developed a more convergent and often milder method.[13] The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing an α -methylene group adjacent to a carbonyl (e.g., a ketone or aldehyde).[14][15]

Causality and Mechanistic Insight: This reaction is a beautiful example of a condensation followed by cyclodehydration.^[7] It can be catalyzed by either acid or base.^[14] The reaction typically proceeds via an initial aldol-type condensation between the α -methylene compound and the carbonyl of the 2-aminoaryl aldehyde/ketone. This is followed by dehydration to form an α,β -unsaturated system. The final step is an intramolecular condensation between the amino group and the remaining carbonyl, forming the pyridine ring of the quinoline system after a final dehydration step.^[13] An alternative pathway involves the initial formation of a Schiff base between the amino group and the second carbonyl compound, followed by an intramolecular aldol condensation.^[13] The choice of catalyst (acid vs. base) can influence the reaction pathway and success.^[16]

Diagram: Friedländer Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One moment, please... [ipseries.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [Discovery and history of substituted quinolines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183186#discovery-and-history-of-substituted-quinolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com